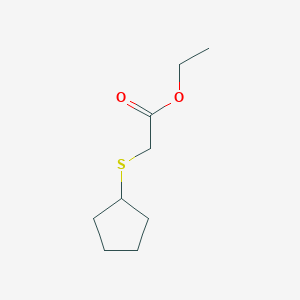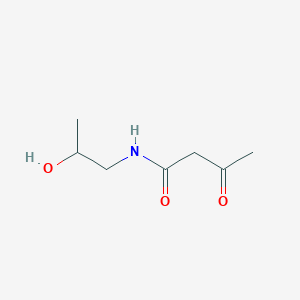![molecular formula C19H19N3O2 B8504316 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid](/img/structure/B8504316.png)
4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid
Vue d'ensemble
Description
4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isopropylamino group attached to a phthalazinyl ring, which is further connected to a methylbenzoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired quality and quantity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-(Isopropylamino)phthalazin-6-yl)-4-methylbenzoate
- 3-(1-(Isopropylamino)phthalazin-6-yl)-4-methylbenzamide
Uniqueness
Compared to similar compounds, 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H19N3O2 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid |
InChI |
InChI=1S/C19H19N3O2/c1-11(2)21-18-16-7-6-13(8-15(16)10-20-22-18)17-9-14(19(23)24)5-4-12(17)3/h4-11H,1-3H3,(H,21,22)(H,23,24) |
Clé InChI |
CBFPANOQJSIIQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)O)C2=CC3=CN=NC(=C3C=C2)NC(C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[3-(Benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]hexanoic acid](/img/structure/B8504238.png)
![6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B8504239.png)




![Acetamide,n-[4-(7-ethyl-1,5,6,7-tetrahydro-6-oxopyrrolo[2,3-f]benzimidazol-2-yl)-3-methoxyphenyl]-](/img/structure/B8504267.png)







